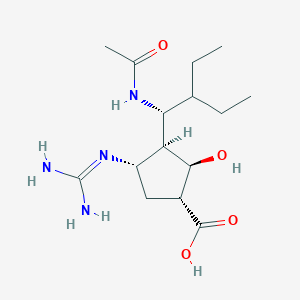![molecular formula C₃₀H₂₄N₂O₆ B1145021 4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid CAS No. 351892-12-1](/img/new.no-structure.jpg)
4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxylic acid groups and two amide-linked 2-methylbenzoyl groups, making it a molecule of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid typically involves multi-step organic reactions. One common method includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Amide Formation: The final step involves the formation of amide bonds between the biphenyl dicarboxylic acid and 2-methylbenzoyl chloride, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid involves its interaction with specific molecular targets. The compound’s amide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic Acid: Similar biphenyl core but with amino groups instead of amide-linked benzoyl groups.
4,4’-Dicarboxybiphenyl: Lacks the amide-linked benzoyl groups, making it less complex.
2,2’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid: Similar structure but with different substitution patterns on the biphenyl core.
Uniqueness
4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups
Properties
CAS No. |
351892-12-1 |
|---|---|
Molecular Formula |
C₃₀H₂₄N₂O₆ |
Molecular Weight |
508.52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)

